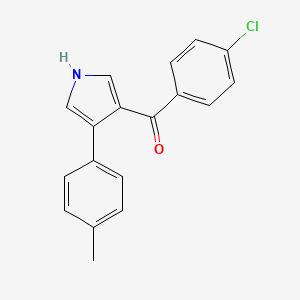![molecular formula C11H18O4 B2384204 Acide 2-(2-méthoxy-7-oxaspiro[3.5]nonan-2-yl)acétique CAS No. 2580239-46-7](/img/structure/B2384204.png)
Acide 2-(2-méthoxy-7-oxaspiro[3.5]nonan-2-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol It is characterized by its spirocyclic structure, which includes a methoxy group and an acetic acid moiety
Applications De Recherche Scientifique
2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and acetic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The spirocyclic structure can be reduced under hydrogenation conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group can yield 2-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)acetic acid, while reduction can produce 2-(2-methoxy-7-oxaspiro[3.5]nonan-2-yl)ethanol .
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid
- 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)propanoic acid
- 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)butanoic acid
Uniqueness
2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
2-(2-methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-11(6-9(12)13)7-10(8-11)2-4-15-5-3-10/h2-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGZNXNXICWXLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CCOCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2384124.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)


![2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine](/img/structure/B2384129.png)
![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)
![[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine](/img/structure/B2384134.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384136.png)

![ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2384139.png)

![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)
